molecular formula C25H25IN2 B1235912 Pinacyanol iodide CAS No. 605-91-4

Pinacyanol iodide

Cat. No.: B1235912
CAS No.: 605-91-4
M. Wt: 480.4 g/mol
InChI Key: QWYZFXLSWMXLDM-UHFFFAOYSA-M
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Description

Pinacyanol iodide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the iodide salt. This compound has been widely used as a sensitizer in electrophotography and has significant biological properties .

Biochemical Analysis

Biochemical Properties

Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .

Preparation Methods

Pinacyanol iodide is synthesized from 2-methylquinoline. The process involves quaternization with ethyl iodide, followed by condensation with formaldehyde. The final step involves the oxidation of the leuco intermediate to yield the dye . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Pinacyanol iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl iodide, formaldehyde, and oxidizing agents. The major products formed are the dye itself and its isomers.

Comparison with Similar Compounds

Pinacyanol iodide is unique among cyanine dyes due to its specific structural and photophysical properties. Similar compounds include:

  • Cyanin
  • Lepidinecyanin
  • Pinaverdol
  • Quinaldinecyanin
  • Pinachrome

These compounds share similar structural features but differ in their absorption spectra, photostability, and specific applications .

Biological Activity

Pinacyanol iodide (PIN) is a fluorescent cyanine dye with significant applications in various fields, including biomedicine and analytical chemistry. Its unique optical properties and biological activities have been the subject of extensive research. This article summarizes the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

  • Chemical Formula : C₂₅H₂₅IN₂
  • Molecular Weight : 480.39 g/mol
  • Melting Point : >250 °C
  • CAS Number : 605-91-4

This compound is characterized by its strong fluorescence, which makes it useful in various imaging applications. Its structure includes a polymethine chain that contributes to its optical properties.

This compound exhibits several biological activities attributed to its photophysical properties:

  • Fluorescent Properties : The dye shows ultrafast excited state isomerization, which allows it to be used as a fluorescent marker in biological systems .
  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for use in medical diagnostics and therapeutics .
  • Dye Association and Interactions : The dye interacts with various biomolecules, affecting their spectral properties. For instance, it has been shown to form complexes with anionic species, influencing its absorption characteristics .

1. Imaging and Diagnostics

This compound is widely used in fluorescence microscopy due to its high quantum yield and stability. It serves as a vital tool for visualizing cellular components and processes.

2. Antimicrobial Agent

Research has demonstrated the effectiveness of this compound against various microbial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell death .

3. Drug Delivery Systems

Recent studies have explored the incorporation of this compound into nanoparticle systems for targeted drug delivery. The dye's release profile from these systems indicates potential for controlled therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound against Staphylococcus aureus, results showed a significant reduction in bacterial viability at concentrations above 10 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Fluorescent Imaging

A study on the application of this compound in live-cell imaging demonstrated that it effectively labels cellular structures without cytotoxic effects. This property makes it suitable for long-term imaging studies.

Data Tables

PropertyValue
Chemical FormulaC₂₅H₂₅IN₂
Molecular Weight480.39 g/mol
Melting Point>250 °C
CAS Number605-91-4
Antimicrobial ActivityEffective against S. aureus at >10 µg/mL
ApplicationDescription
ImagingFluorescent microscopy
AntimicrobialDisruption of cell membranes
Drug DeliveryTargeted nanoparticle systems

Properties

CAS No.

605-91-4

Molecular Formula

C25H25IN2

Molecular Weight

480.4 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide

InChI

InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

QWYZFXLSWMXLDM-UHFFFAOYSA-M

SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Isomeric SMILES

CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Key on ui other cas no.

605-91-4

physical_description

Bright blue-green solid;  [Merck Index]

Related CAS

2768-90-3 (Parent)

Synonyms

1,1'-diethyl-2,2'-carbocyanine chloride
cyanine dye 9
pinacyanol
pinacyanol chloride
quinaldine blue
quinaldine blue ethyl sulfate
quinaldine blue iodide
quinaldine blue tosylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinacyanol iodide
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Pinacyanol iodide
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Pinacyanol iodide
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Pinacyanol iodide
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Pinacyanol iodide
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Pinacyanol iodide

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